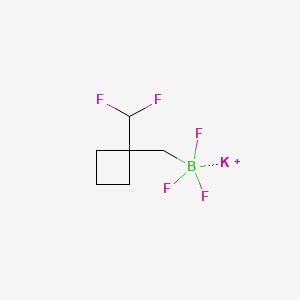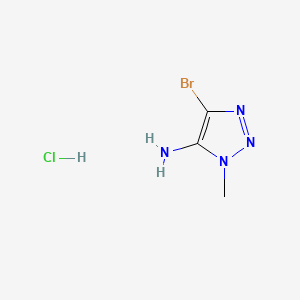
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid is a chemical compound used in scientific research. It exhibits diverse applications, from drug synthesis to organic chemistry investigations, making it a valuable tool for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyanoazetidin-3-yl)acetate typically involves the reaction of 3-cyanoazetidine with methyl acetate under specific conditions. The reaction is often catalyzed by trifluoroacetic acid, which acts as a strong acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-cyanoazetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, resulting in different functionalized derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-cyanoazetidin-3-yl)acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-cyanoazetidin-3-yl)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(azetidin-3-yl)acetate: Similar structure but lacks the cyano group.
Methyl 2-(3-cyanoazetidin-3-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.
Uniqueness
Methyl 2-(3-cyanoazetidin-3-yl)acetate is unique due to the presence of both the cyano group and the trifluoroacetic acid component. These functional groups confer distinct chemical properties, making the compound versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11F3N2O4 |
|---|---|
Poids moléculaire |
268.19 g/mol |
Nom IUPAC |
methyl 2-(3-cyanoazetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c1-11-6(10)2-7(3-8)4-9-5-7;3-2(4,5)1(6)7/h9H,2,4-5H2,1H3;(H,6,7) |
Clé InChI |
RJEFPTANVMBJHU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CNC1)C#N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



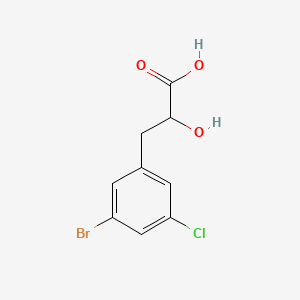

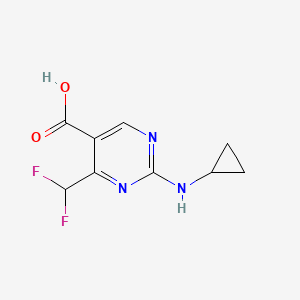



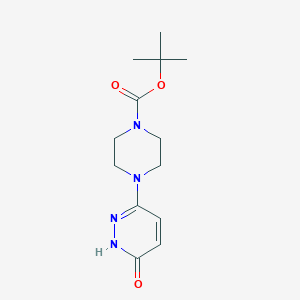
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
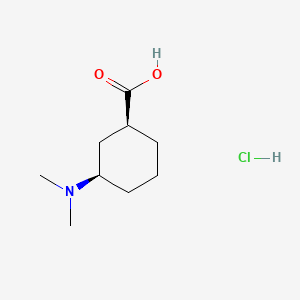
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)

